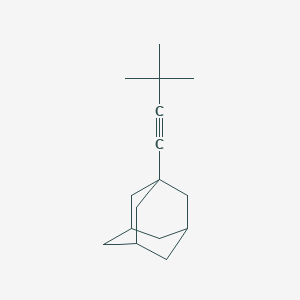
1-(3,3-dimethylbut-1-ynyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- typically involves multiple steps One common method starts with the preparation of the tricyclo(33113,7)decane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing pathways and processes at the cellular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: A simpler tricyclic compound with similar structural features.
Tricyclo(3.3.1.13,7)decane: The parent compound without the 1-(3,3-dimethyl-1-butynyl) group.
Bicyclo(2.2.1)heptane: Another polycyclic compound with comparable reactivity.
Uniqueness
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 1-(3,3-dimethyl-1-butynyl) group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
103185-26-8 |
|---|---|
Molekularformel |
C16H24 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
InChI-Schlüssel |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Key on ui other cas no. |
103185-26-8 |
Synonyme |
1-(3,3-dimethylbut-1-ynyl)adamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















